molecular formula C22H19N5OS B11436244 1-Methyl-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

1-Methyl-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B11436244
M. Wt: 401.5 g/mol
InChI Key: ZDTQZLVDEJLLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a triazoloquinoxaline moiety with an oxazole ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE typically involves multiple steps, starting with the preparation of the triazoloquinoxaline core. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting cell proliferation . This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-4-[({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)METHYL]-2-(4-METHYLPHENYL)-1,3-OXAZOLE is unique due to the combination of the triazoloquinoxaline and oxazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole

InChI

InChI=1S/C22H19N5OS/c1-13-8-10-16(11-9-13)21-23-18(14(2)28-21)12-29-22-20-26-25-15(3)27(20)19-7-5-4-6-17(19)24-22/h4-11H,12H2,1-3H3

InChI Key

ZDTQZLVDEJLLHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.